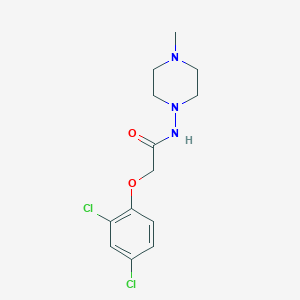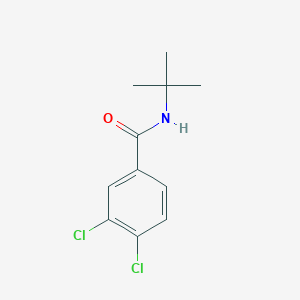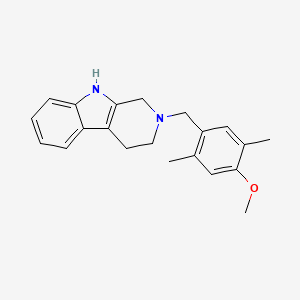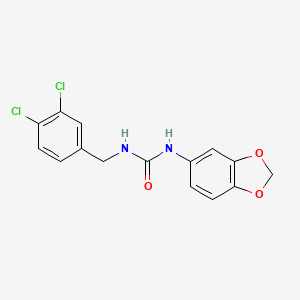![molecular formula C12H15NOS B5790164 1-[3-(2-thienyl)acryloyl]piperidine](/img/structure/B5790164.png)
1-[3-(2-thienyl)acryloyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-thienyl)acryloyl]piperidine, also known as TAPP, is a chemical compound that has been studied for its potential therapeutic applications. TAPP is a piperidine derivative that contains a thiophene ring and an acryloyl group, which are known to have biological activity.
Mechanism of Action
1-[3-(2-thienyl)acryloyl]piperidine is believed to exert its biological effects by interacting with various molecular targets in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. 1-[3-(2-thienyl)acryloyl]piperidine has also been shown to modulate the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
1-[3-(2-thienyl)acryloyl]piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 1-[3-(2-thienyl)acryloyl]piperidine has also been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[3-(2-thienyl)acryloyl]piperidine is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity in animal studies. However, one limitation of 1-[3-(2-thienyl)acryloyl]piperidine is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 1-[3-(2-thienyl)acryloyl]piperidine. One area of interest is its potential as an anti-cancer agent. Further studies could investigate its efficacy in different types of cancer and explore its mechanism of action. Another area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of 1-[3-(2-thienyl)acryloyl]piperidine to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 1-[3-(2-thienyl)acryloyl]piperidine involves the reaction of piperidine with 2-thiophenecarboxaldehyde and acryloyl chloride in the presence of a base catalyst. The reaction produces 1-[3-(2-thienyl)acryloyl]piperidine as a yellow solid, which can be purified by recrystallization.
Scientific Research Applications
1-[3-(2-thienyl)acryloyl]piperidine has been studied for its potential as a therapeutic agent in various fields of research. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate neurotransmitter release.
properties
IUPAC Name |
(E)-1-piperidin-1-yl-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-12(13-8-2-1-3-9-13)7-6-11-5-4-10-15-11/h4-7,10H,1-3,8-9H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYJRCNUWVKODW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5790091.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5790097.png)


![4-fluoro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5790117.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5790123.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5790131.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5790148.png)

![2-[4-(4-isopropylphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5790159.png)



